![molecular formula C21H25FN2O3S B5862635 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide, commonly known as CFM-2, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CFM-2 is a non-peptide antagonist of the N-methyl-D-aspartate (NMDA) receptor, and it has been shown to have promising effects in various neurological and psychiatric disorders.
Wirkmechanismus
CFM-2 acts as a non-competitive antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the this compound receptor, CFM-2 can modulate the activity of the glutamatergic system, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. In animal studies, CFM-2 has been shown to reduce the activity of the this compound receptor, which can lead to a decrease in glutamate release and a reduction in excitotoxicity. CFM-2 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in conditions such as chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for use in laboratory experiments. It is a highly specific and potent antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which makes it a valuable tool for studying the glutamatergic system. However, CFM-2 also has some limitations. It has a relatively short half-life, which makes it difficult to use in long-term studies. It also has poor solubility in water, which can make it challenging to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CFM-2. One area of interest is in the development of new and more effective formulations of the compound. Another area of research is in the identification of new therapeutic applications for CFM-2, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the mechanisms of action of CFM-2, which may lead to a better understanding of its potential therapeutic effects.
Synthesemethoden
The synthesis of CFM-2 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and it requires a high degree of precision and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of CFM-2 is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been the subject of extensive scientific research, and it has shown promise in a variety of applications. One of the most significant areas of research has been in the treatment of neurological and psychiatric disorders. CFM-2 has been shown to have potential therapeutic effects in conditions such as depression, schizophrenia, and chronic pain.
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXBPMHVVWIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.